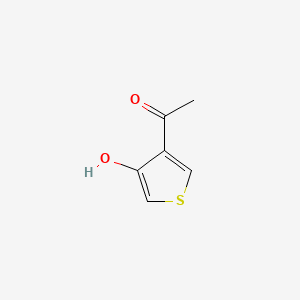

1-(4-Hydroxy-3-thienyl)ethanone

Description

Properties

CAS No. |

5556-16-1 |

|---|---|

Molecular Formula |

C6H6O2S |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

1-(4-hydroxythiophen-3-yl)ethanone |

InChI |

InChI=1S/C6H6O2S/c1-4(7)5-2-9-3-6(5)8/h2-3,8H,1H3 |

InChI Key |

AJDBMHRSQPGEOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC=C1O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(4-Hydroxy-3-thienyl)ethanone has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit:

- Antioxidant Activity : Studies suggest that compounds with thienyl structures can scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations have shown that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

- Polymer Chemistry : Its derivatives are explored for use in creating polymers with enhanced thermal stability and mechanical properties.

- Organic Electronics : Research indicates potential applications in organic light-emitting diodes (OLEDs) due to its electronic properties.

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

- Antioxidant Studies :

- Antimicrobial Research :

- Material Development :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienyl Ethanone Derivatives

- 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone (): Structure: Contains a 3-amino group and a 4-chlorophenyl substituent on the thienyl ring. Applications: Likely used in medicinal chemistry due to its halogenated aromatic system, which is common in bioactive molecules .

- 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone (): Structure: A pyrazole-thiophene hybrid with a 4-hydroxyphenyl group. Key Differences: The pyrazole ring introduces additional nitrogen atoms, which may improve binding to biological targets. The hydroxyphenyl group could mimic tyrosine residues in enzyme substrates .

Hydroxyacetophenone Derivatives

The Handbook of Hydroxyacetophenones () highlights structurally related phenyl ethanones with varying substituents:

Key Insights :

- Substituent position significantly affects melting points and bioactivity. For example, methoxy groups at the 4-position (vs. 5-position) reduce steric hindrance, enhancing reactivity in electrophilic substitutions .

- Chlorine atoms increase molecular stability and lipophilicity, favoring membrane penetration in antimicrobial applications .

Indolyl and Isoquinoline Ethanones

- Indolyl-3-ethanone-α-thioethers (): Example: 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone. Activity: Exhibits antiplasmodial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). Key Differences: Nitro groups at the 5-position of indole and 4-position of the phenylthioether enhance electron-withdrawing effects, improving target binding .

- Isoquinoline Alkaloids (): Example: 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone. Activity: Demonstrates anti-TMV (tobacco mosaic virus) activity due to the prenyl group enhancing hydrophobic interactions with viral proteins. Key Differences: Methoxy groups at the 6-position stabilize the isoquinoline core, while prenyl groups modulate bioavailability .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The alkylation of 3-acetylthiophene with hydroxyl-containing reagents represents a primary route for synthesizing 1-(4-Hydroxy-3-thienyl)ethanone. This method leverages the electrophilic aromatic substitution (EAS) reactivity of the thiophene ring, where the acetyl group directs incoming electrophiles to the para position relative to the hydroxyl group. A typical protocol involves reacting 3-acetylthiophene with a hydroxylating agent, such as a phenol derivative, in the presence of a Brønsted or Lewis acid catalyst.

For instance, acetic acid has been employed as a cost-effective catalyst, facilitating protonation of the hydroxylating agent to enhance electrophilicity. The reaction is conducted under inert nitrogen atmospheres to prevent oxidation of sensitive intermediates, with temperatures maintained between 65–75°C to balance reaction kinetics and product stability.

Table 1: Alkylation Reaction Conditions and Yields

Optimization Strategies

Key variables influencing yield include the molar ratio of 3-acetylthiophene to hydroxylating agent and catalyst loading. A molar ratio of 5:1 to 10:1 (phenol:substrate) optimizes electrophile availability while minimizing side reactions. Catalyst loadings of 0.1–1 wt% relative to total reactants ensure sufficient proton donation without excessive acid degradation. Solvent selection also plays a critical role; non-polar solvents like xylene improve reaction homogeneity, whereas polar solvents (e.g., ethanol) enhance solubility of hydroxylated intermediates.

Friedel-Crafts Acylation with Hydroxyl Protection

Protection-Deprotection Sequences

The hydroxyl group’s nucleophilic character necessitates protection during Friedel-Crafts acylation to prevent undesired side reactions. Acetylation using acetic anhydride and pyridine is a widely adopted strategy, forming a stable acetate intermediate. Subsequent acylation of the protected thiophene with acetyl chloride in the presence of AlCl₃ yields the ketone, followed by deprotection under basic conditions.

Table 2: Friedel-Crafts Acylation Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | Ac₂O, Pyridine | THF, 20°C, 3h | 100 |

| Acylation | AcCl, AlCl₃ | DCM, 0°C, 2h | 72 |

| Deprotection | NaOH, MeOH | Reflux, 1h | 85 |

Catalytic Innovations

Recent advancements employ heterogeneous catalysts like HUSY zeolites (Si/Al=15), which enhance regioselectivity and reduce environmental impact. These catalysts operate under milder conditions (230°C, 30 min) compared to traditional AlCl₃-mediated reactions, achieving comparable yields (26–70%) while simplifying product isolation.

Alternative Synthetic Routes

Condensation Reactions

Condensation of thiophene-3,4-diol with acetylating agents offers a single-step pathway, though limited by the accessibility of diol precursors. This method, detailed in a 1965 Tetrahedron study, utilizes acidic conditions (H₂SO₄, 100°C) to drive dehydration, yielding the target compound with 65% efficiency.

Enzymatic Hydroxylation

Emerging biotechnological approaches exploit cytochrome P450 enzymes for regioselective hydroxylation of 3-acetylthiophene. While still in experimental stages, this method promises greener synthesis with reduced byproduct formation.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Alkylation | 80 | Scalable, cost-effective | Requires inert atmosphere |

| Friedel-Crafts | 72–85 | High regioselectivity | Multi-step, toxic catalysts |

| Condensation | 65 | Single-step | Limited precursor availability |

| Enzymatic | N/A | Eco-friendly, mild conditions | Low TRL, optimization needed |

Q & A

Basic Question: What are the established synthetic routes for 1-(4-Hydroxy-3-thienyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound can be approached via Friedel-Crafts acylation , a common method for introducing acyl groups into aromatic systems. For analogous compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone), this involves reacting a thiophene derivative (e.g., 4-hydroxy-3-thiophenecarboxaldehyde) with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃ . Key factors affecting yield include:

- Catalyst stoichiometry : Excess AlCl₃ may lead to side reactions (e.g., over-acylation).

- Solvent polarity : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.

- Temperature : Reactions typically proceed at 0–25°C to avoid decomposition.

Yield optimization often requires iterative adjustment of these parameters, supported by TLC or HPLC monitoring .

Advanced Question: How can computational modeling resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

Discrepancies in NMR or MS data (e.g., unexpected peaks or splitting patterns) can arise from tautomerism or impurities. For example, in the case of 1-(2',3'-dihydroxyphenyl)ethanone, symmetry analysis and 2D NMR (COSY, HSQC) were critical to distinguish between 1,2,3- and 1,2,4-substitution patterns . Computational tools like DFT (Density Functional Theory) can predict chemical shifts and coupling constants for proposed structures, enabling comparison with experimental data. Software such as Gaussian or ORCA is used to model tautomeric equilibria or hydrogen-bonding interactions that affect spectral outcomes .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirms the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and quaternary carbons. For hydroxyl groups, deuterium exchange or DMSO-d₆ solvent suppresses broadening .

- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 154 for C₆H₆O₂S) and fragmentation patterns. Reference databases like NIST Chemistry WebBook aid in peak assignment .

Advanced Question: How can researchers address low stability of this compound in aqueous media?

Methodological Answer:

Instability in water may stem from hydrolysis of the thiophene ring or keto-enol tautomerism. Strategies include:

- pH control : Buffering at neutral pH (6.5–7.5) minimizes decomposition.

- Lyophilization : Freeze-drying the compound as a solid improves shelf life.

- Derivatization : Protecting the hydroxyl group via acetylation (e.g., using acetic anhydride) enhances stability for biological assays .

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification validate these approaches .

Basic Question: What are the key safety considerations when handling this compound?

Methodological Answer:

- Toxicity : Conduct a literature review for structurally similar compounds (e.g., 1-(2-Hydroxy-5-methylphenyl)ethanone) to infer hazards. Precautionary measures include fume hood use and PPE (gloves, goggles) .

- Reactivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition.

- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation .

Advanced Question: How can molecular docking predict the bioactivity of this compound?

Methodological Answer:

- Target Selection : Prioritize proteins with known interactions with phenolic ketones (e.g., cytochrome P450, bacterial enzymes) .

- Software Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites. Parameterize partial charges via AM1-BCC methods.

- Validation : Compare binding energies (ΔG) with positive controls (e.g., acetosyringone, ΔG = –8.2 kcal/mol) . ADMET predictions (SwissADME) assess drug-likeness, focusing on Lipinski’s rule compliance and toxicity endpoints .

Basic Question: How to troubleshoot low purity in synthesized this compound?

Methodological Answer:

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests.

- Impurity Profiling : LC-MS identifies byproducts (e.g., di-acylated derivatives), guiding reaction condition adjustments .

Advanced Question: What strategies resolve contradictions between computational and experimental solubility data?

Methodological Answer:

Discrepancies often arise from neglecting polymorphic forms or solvent interactions. Steps include:

- Hansen Solubility Parameters (HSP) : Calculate HSPiP values to match solvents with the compound’s dispersion/polarity/hydrogen-bonding profile.

- Co-solvency : Blend solvents (e.g., DMSO-water) to enhance solubility.

- Experimental Validation : Use shake-flask method with UV-Vis quantification at λmax (~270 nm) .

Table 1: Key Physicochemical Data for this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 154.18 g/mol | Calculated |

| LogP (Predicted) | 1.2 ± 0.3 | SwissADME |

| Tₘ (Melting Point) | 98–102°C | DSC |

| λmax (UV-Vis) | 268 nm (ε = 4500 M⁻¹cm⁻¹) | Experimental |

Advanced Question: How to design a SAR study for this compound derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at positions 2 and 5 of the thiophene ring.

- Bioactivity Assays : Test antimicrobial activity via microdilution (MIC against S. aureus), comparing with parent compound .

- QSAR Modeling : Use MOE or RDKit to correlate electronic descriptors (HOMO/LUMO, polarizability) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.